Cas no 1402725-98-7 (6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione)
1402725-98-7 structure
Product Name:6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione
Numero CAS:1402725-98-7
MF:C28H30O6
MW:462.534208774567
CID:2028089
PubChem ID:134851230
Update Time:2025-04-21
6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione
- rhodomyrtosone I
- 1402725-98-7
- SCHEMBL26502484
- AKOS040763227
- 1H-Xanthene-1,3(2H)-dione, 4,9-dihydro-6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-phenyl- (ACI)
- EX-A11752
- 2367004-32-6
-
- Inchi: 1S/C28H30O6/c1-14(2)12-16(29)20-17(30)13-18-21(23(20)31)19(15-10-8-7-9-11-15)22-24(32)27(3,4)26(33)28(5,6)25(22)34-18/h7-11,13-14,19,30-31H,12H2,1-6H3
- Chiave InChI: IUCQPLXKIAOHNZ-UHFFFAOYSA-N
- Sorrisi: O1C2C=C(C(C(CC(C)C)=O)=C(C=2C(C2C=CC=CC=2)C2C(C(C)(C)C(C(C)(C)C1=2)=O)=O)O)O
Proprietà calcolate
- Massa esatta: 462.20423867g/mol
- Massa monoisotopica: 462.20423867g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 34
- Conta legami ruotabili: 4
- Complessità: 891
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 101Ų
6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6173-5 mg |
Rhodomyrtosone I |
1402725-98-7 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
| TargetMol Chemicals | TN6173-1 mL * 10 mM (in DMSO) |
Rhodomyrtosone I |
1402725-98-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
| TargetMol Chemicals | TN6173-5mg |
Rhodomyrtosone I |
1402725-98-7 | 5mg |
¥ 4890 | 2024-07-19 | ||
| TargetMol Chemicals | TN6173-1 ml * 10 mm |
Rhodomyrtosone I |
1402725-98-7 | 1 ml * 10 mm |
¥ 4990 | 2024-07-19 |
6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
1402725-98-7 (6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso